molecular formula C6H6Br2ClN3 B13660378 2,5-Dibromonicotinimidamide hydrochloride

2,5-Dibromonicotinimidamide hydrochloride

Katalognummer: B13660378
Molekulargewicht: 315.39 g/mol
InChI-Schlüssel: SGGPMKYAKKCIMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromonicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the nicotinimidamide ring, and a hydrochloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromonicotinimidamide hydrochloride typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of nicotinimidamide, followed by its bromination and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromonicotinimidamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinimidamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromonicotinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dibromonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and the nicotinimidamide moiety play a crucial role in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

2,5-Dibromonicotinimidamide hydrochloride can be compared with other similar compounds, such as:

    2,5-Dichloronicotinimidamide hydrochloride: Similar structure but with chlorine atoms instead of bromine.

    2,5-Difluoronicotinimidamide hydrochloride: Similar structure but with fluorine atoms instead of bromine.

    2,5-Diiodonicotinimidamide hydrochloride: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H6Br2ClN3

Molekulargewicht

315.39 g/mol

IUPAC-Name

2,5-dibromopyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)5(8)11-2-3;/h1-2H,(H3,9,10);1H

InChI-Schlüssel

SGGPMKYAKKCIMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(=N)N)Br)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.